MAP855

MEK1 mutation RAF-independent signaling drug resistance

MAP855 is an ATP-competitive MEK1/2 inhibitor, distinct from FDA-approved allosteric agents like trametinib. It maintains equipotent activity against wild-type and mutant MEK1/2, including variants resistant to allosteric inhibition. This mechanism is essential for accurately modeling RAF- and phosphorylation-independent MEK1 mutations (e.g., PF130 spitzoid melanoma), where allosteric inhibitors fail. Procure this benchmark tool to ensure physiologically relevant pathway inhibition in your research.

Molecular Formula C28H23ClF2N6O3
Molecular Weight 565.0 g/mol
Cat. No. B10827909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAP855
Molecular FormulaC28H23ClF2N6O3
Molecular Weight565.0 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C3CCN(CC3F)C(=O)CO)C4=CC(=C(C=C4N=C2)F)C5=C(C=C(C=C5)OC6=NC=CC=N6)Cl
InChIInChI=1S/C28H23ClF2N6O3/c1-15-35-24-12-34-23-11-21(30)18(17-4-3-16(9-20(17)29)40-28-32-6-2-7-33-28)10-19(23)27(24)37(15)25-5-8-36(13-22(25)31)26(39)14-38/h2-4,6-7,9-12,22,25,38H,5,8,13-14H2,1H3/t22-,25-/m0/s1
InChIKeyWZZBNLYBHUDSHF-DHLKQENFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone (MAP855): ATP-Competitive MEK1/2 Inhibitor for Procurement Consideration


1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone (designated MAP855 or Compound 30) is a synthetic small-molecule inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) with a molecular formula of C28H23ClF2N6O3 and molecular weight of 565.0 g/mol [1]. Unlike the majority of clinically approved MEK inhibitors which bind allosterically, MAP855 exerts its inhibitory activity via an ATP-competitive mode of action at the MEK1/2 catalytic site [2]. The compound is orally bioavailable and exhibits equipotent inhibition against both wild-type and mutant forms of MEK1/2, including mutations that confer resistance to allosteric MEK inhibitors [2].

Why 1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone Cannot Be Interchanged with Allosteric MEK Inhibitors


The MEK1/2 inhibitor class is mechanistically dichotomous: FDA-approved agents such as trametinib, cobimetinib, and selumetinib bind to an allosteric pocket adjacent to the ATP-binding site and stabilize an inactive conformation of the kinase [1]. In contrast, MAP855 occupies the ATP-binding pocket directly. This mechanistic distinction has functional consequences: allosteric inhibitors lose efficacy against MEK1 mutants that adopt a RAF- and phosphorylation-independent active conformation, whereas ATP-competitive inhibition by MAP855 remains fully intact in these resistant settings [2]. Consequently, substituting MAP855 with an allosteric MEK inhibitor in research models harboring such mutations would yield fundamentally different—and likely misleading—experimental outcomes.

Quantitative Differentiation Evidence for 1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone (MAP855)


Activity Retention in RAF/Phosphorylation-Independent MEK1 Mutant Cell Line Versus Selumetinib

In PF130 cells (a patient-derived spitzoid melanoma line harboring the RAF- and phosphorylation-independent MEK1 mutation pGlu102_Lys104delinsGln), MAP855 strongly decreased cell viability, whereas the allosteric MEK inhibitor selumetinib produced no detectable effect [1]. MAP855 also effectively reduced ERK protein activation in PF130 cells, while selumetinib treatment had no effect on ERK activation [1].

MEK1 mutation RAF-independent signaling drug resistance melanoma

Differential In Vitro Efficacy in Spitzoid Melanoma Model: Trametinib vs. Selumetinib vs. MAP855

In the PF130 spitzoid melanoma cell line, both trametinib and MAP855 strongly decreased cell viability and induced cell death, whereas selumetinib failed to produce any effect [1]. Notably, this differential sensitivity was not preserved in vivo: trametinib significantly reduced tumor growth in the intrapleural xenograft model, but MAP855 did not [1].

spitzoid melanoma MEK mutation trametinib drug sensitivity

Cellular Potency Enhancement via Structure-Guided Optimization Relative to Early Tool Compound

During the optimization campaign that yielded MAP855, the addition of only three heavy atoms to early tool compound 6 removed Cyp3A4 liability and increased cellular potency by 100-fold while simultaneously reducing logP by 5 units [1]. MAP855 (compound 30) demonstrates single-digit nanomolar inhibition of pERK and proliferation in A375 cells (pERK EC50 = 5 nM) [1].

structure-based drug design SAR cellular potency lead optimization

Biochemical Cascade Inhibition Potency Comparison with Cobimetinib

MAP855 inhibits the MEK1-ERK2 biochemical cascade with an IC50 of 3 nM [1][2]. Cobimetinib, a clinically approved allosteric MEK1 inhibitor, exhibits an IC50 of 4.2 nM against MEK1 .

MEK1 inhibition IC50 comparison biochemical assay kinase cascade

Equipotent Inhibition Across Wild-Type and Mutant MEK1/2 Variants

MAP855 demonstrates equipotent inhibition of wild-type MEK1/2 and a panel of MEK1/2 mutant cell lines [1]. This contrasts with the behavior of allosteric MEK inhibitors, which show reduced or absent activity against specific MEK1 mutations (particularly those in the RAF- and phosphorylation-independent subgroup) [2].

MEK mutation drug resistance kinase panel selectivity

Comparable In Vivo Efficacy to Clinical MEK1/2 Inhibitors in BRAF-Mutant Models

Profiling of MAP855 (compound 30) in pharmacokinetic-pharmacodynamic and efficacy studies in BRAF-mutant models showed comparable efficacy to clinical MEK1/2 inhibitors [1]. MAP855 is orally bioavailable and demonstrates drug-like properties suitable for in vivo investigation [1].

BRAF-mutant in vivo efficacy PK-PD preclinical models

Recommended Research Applications for 1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone Based on Differentiated Evidence


In Vitro Characterization of MEK1/2 Mutant Cell Lines Resistant to Allosteric Inhibitors

MAP855 is uniquely suited for investigating RAF- and phosphorylation-independent MEK1 mutants that are insensitive to allosteric inhibitors such as selumetinib. In the PF130 spitzoid melanoma model harboring the pGlu102_Lys104delinsGln MEK1 mutation, MAP855 strongly decreases cell viability and reduces ERK activation, whereas selumetinib produces no detectable effect [1]. This application leverages the ATP-competitive mechanism to maintain pathway inhibition in genetic contexts where allosteric inhibitors fail.

Comparative Mechanistic Studies Between ATP-Competitive and Allosteric MEK Inhibition

MAP855 serves as a critical comparator tool for dissecting the differential biological consequences of ATP-competitive versus allosteric MEK1/2 inhibition. In the PF130 model, trametinib (allosteric) and MAP855 (ATP-competitive) both show strong in vitro activity, yet only trametinib demonstrates significant tumor growth reduction in vivo [2]. This application enables researchers to probe the mechanistic basis for the divergent in vitro-to-in vivo translation observed between the two inhibition modalities.

Structure-Activity Relationship Studies in Imidazo[4,5-c]quinoline Chemical Series

MAP855 (compound 30) represents the optimized endpoint of a systematic SAR campaign that improved cellular potency by 100-fold and reduced logP by 5 units relative to early tool compound 6, while eliminating Cyp3A4 liability [3]. This compound serves as a benchmark reference for further medicinal chemistry exploration of the imidazo[4,5-c]quinoline scaffold as ATP-competitive kinase inhibitors.

BRAF-Mutant Cancer Models Requiring Oral MEK1/2 Inhibition with Broad Genotype Coverage

For in vivo studies in BRAF-mutant xenograft models where both wild-type and mutant MEK1/2 inhibition is required, MAP855 offers orally bioavailable efficacy comparable to clinical MEK1/2 inhibitors [3]. Its equipotent activity across WT and mutant MEK variants enables unified dosing and interpretation across heterogeneous tumor models. Note: Based on the PF130 model evidence [2], efficacy should be validated on a per-model basis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAP855

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.